3-Fluoro-3-phenylpropanoic acid

Physicochemical profiling Ionization state Drug-likeness

3-Fluoro-3-phenylpropanoic acid (C₉H₉FO₂, MW 168.16, SMILES: O=C(O)CC(F)c1ccccc1) is a β-fluorinated phenylpropanoic acid derivative belonging to the class of 3-arylpropanoic acids. The fluorine substituent resides at the C3 (β) position of the propanoic acid chain—alpha to the phenyl ring, beta to the carboxylic acid—creating a chiral center absent in the non-fluorinated parent compound 3-phenylpropanoic acid.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
Cat. No. B12966426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-phenylpropanoic acid
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)F
InChIInChI=1S/C9H9FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
InChIKeyXAPWSUNAWAWGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-phenylpropanoic Acid (CAS 109422-81-3): Compound Class, Identity, and Selection-Relevant Characteristics


3-Fluoro-3-phenylpropanoic acid (C₉H₉FO₂, MW 168.16, SMILES: O=C(O)CC(F)c1ccccc1) is a β-fluorinated phenylpropanoic acid derivative belonging to the class of 3-arylpropanoic acids . The fluorine substituent resides at the C3 (β) position of the propanoic acid chain—alpha to the phenyl ring, beta to the carboxylic acid—creating a chiral center absent in the non-fluorinated parent compound 3-phenylpropanoic acid [1]. This regiochemistry distinguishes it from its more common ring-fluorinated positional isomer 3-(3-fluorophenyl)propanoic acid (CAS 458-45-7) and from the α-fluorinated (C2) isomer 2-fluoro-3-phenylpropanoic acid (CAS 457-45-4). The compound is commercially available at research scale (≥95% purity) through specialty chemical suppliers .

Why 3-Phenylpropanoic Acid or Ring-Fluorinated Analogs Cannot Substitute for 3-Fluoro-3-phenylpropanoic Acid in Research Procurement


Substituting the non-fluorinated parent 3-phenylpropanoic acid or its ring-fluorinated analog 3-(3-fluorophenyl)propanoic acid for the target compound introduces critical physicochemical and stereochemical divergences that undermine experimental reproducibility. The C3 fluorine atom in 3-fluoro-3-phenylpropanoic acid generates a chiral center that is absent in both the non-fluorinated parent (achiral) and the ring-fluorinated isomer (also achiral), making the target compound uniquely suitable as a racemic or enantiopure chiral building block [1]. Furthermore, the inductive electron-withdrawing effect of the C3 fluorine lowers the carboxylic acid pKa relative to 3-phenylpropanoic acid (pKa ~4.66), altering ionization state, solubility, and hydrogen-bonding capacity at physiological pH [2]. The fluorine position also determines the ¹⁹F NMR chemical shift and coupling pattern, making the compound a distinct spectroscopic probe versus its ring-fluorinated isomer—a critical consideration for metabolic tracing or fluorine-based screening assays [3]. Generic substitution thus compromises both stereochemical integrity and measurable physicochemical readouts.

Quantitative Differentiation Evidence: 3-Fluoro-3-phenylpropanoic Acid vs. Closest Analogs


Carboxylic Acid pKa Shift Induced by C3-Fluorine: 3-Fluoro-3-phenylpropanoic Acid vs. Non-Fluorinated Parent

The electron-withdrawing inductive effect (-I) of the C3 fluorine atom increases the acidity of 3-fluoro-3-phenylpropanoic acid relative to the non-fluorinated parent 3-phenylpropanoic acid. While an experimentally measured pKa for the target compound is not publicly available, the magnitude of the fluorine effect can be quantified by reference to the α-fluorinated positional isomer 2-fluoro-3-phenylpropanoic acid (CAS 457-45-4), whose calculated pKa of 4.03 represents a ΔpKa of approximately -0.70 log units relative to 3-phenylpropanoic acid (calculated pKa 4.73) [1][2]. For the C3-fluorinated target compound, the fluorine is one additional bond removed from the carboxyl group; the inductive effect is therefore attenuated but still significant. Based on established substituent constants (σI for fluorine at β-position), the predicted pKa for 3-fluoro-3-phenylpropanoic acid falls in the range of 4.2–4.4, representing a ~0.3–0.5 log unit increase in acidity over the parent [3]. This shift alters the ionization state at pH 5.5 (LogD change) and affects passive membrane permeability predictions.

Physicochemical profiling Ionization state Drug-likeness

LogP and Lipophilicity Comparison: 3-Fluoro-3-phenylpropanoic Acid vs. 3-Chloro-3-phenylpropanoic Acid vs. Non-Fluorinated Parent

Fluorine substitution at the C3 position modulates lipophilicity differently from chlorine substitution. 3-Chloro-3-phenylpropanoic acid (CAS 60786-21-2) exhibits a calculated LogP of 2.44, representing a significant increase in lipophilicity over the non-fluorinated parent 3-phenylpropanoic acid (LogP 2.06) [1]. In contrast, the α-fluoro positional isomer (2-fluoro-3-phenylpropanoic acid, CAS 457-45-4) has a calculated LogP of 2.08, nearly identical to the parent—consistent with the known property that monofluorination at an sp³ carbon minimally alters logP while chlorination substantially increases it [2]. For the target C3-fluoro compound, LogP is predicted to be similar to the α-fluoro isomer (~2.08), meaning its lipophilicity remains close to the parent while its acidity and stereochemistry are altered—a combination that chloro and other halogen analogs cannot replicate. This dissociation of pKa modulation from logP modulation is a hallmark advantage of fluorine over heavier halogens in medicinal chemistry.

Lipophilicity LogP ADME prediction

Chiral Center at C3: Stereochemical Differentiation from 3-Phenylpropanoic Acid and Ring-Fluorinated Isomers

The C3 carbon of 3-fluoro-3-phenylpropanoic acid is sp³-hybridized and substituted with four different groups (H, F, phenyl, -CH₂COOH), creating a stereogenic center. This chirality is absent in the non-fluorinated parent 3-phenylpropanoic acid (C3 bears two hydrogens) and in both ring-fluorinated isomers such as 3-(3-fluorophenyl)propanoic acid (fluorine is on the aromatic ring, preserving the achiral propanoic chain) . The presence of this chiral center enables the compound to serve as a racemic or enantiopure intermediate in asymmetric synthesis. Its Fmoc-protected amino acid derivative, (2R,3R)-2-(Fmoc-amino)-3-fluoro-3-phenylpropanoic acid (CAS 1132645-30-7), is commercially available from peptide synthesis suppliers, confirming the scaffold's utility as a chiral building block for fluorinated peptide mimetics . The enantiomers of 3-arylalkanoic acids are established chiral synthons for antibacterial agents including (-)-malingolide and curcuphenol [1].

Chirality Stereochemistry Chiral building block Enantioselective synthesis

¹⁹F NMR Spectroscopic Differentiation: C3-Fluoro vs. Ring-Fluorinated Isomer as a Metabolic and Binding Probe

The ¹⁹F NMR chemical shift and coupling pattern of 3-fluoro-3-phenylpropanoic acid are fundamentally distinct from those of its ring-fluorinated isomer 3-(3-fluorophenyl)propanoic acid. In the C3-fluoro compound, the fluorine is attached to an sp³-hybridized carbon adjacent to a phenyl ring and a methylene group, producing a complex coupling pattern (³JHF, ²JHF, and ⁴JHF) and a chemical shift in the range of approximately -180 to -220 ppm (typical for alkyl fluorides). In the ring-fluorinated isomer, the fluorine is attached to an sp² aromatic carbon, yielding a distinctly different chemical shift (approximately -110 to -115 ppm) and simpler coupling [1]. This spectroscopic orthogonality means the C3-fluoro compound can serve as a non-interfering ¹⁹F probe in experiments also employing ring-fluorinated ligands—an advantage in fragment-based drug discovery (FBDD) where ¹⁹F NMR is used to screen multiple fluorinated fragments simultaneously [2]. Fluorinated fragment libraries explicitly value compounds with diverse ¹⁹F chemical shift ranges to minimize signal overlap during screening .

¹⁹F NMR spectroscopy Fragment-based screening Metabolic tracing

Derivatization to HPPD Inhibitors: 3-Fluoro-3-phenylpropanoic Acid as a Precursor to 3-Fluoro-2-oxo-3-phenylpropionic Acid HPPD Inhibitors (Ki = 10–22 μM)

3-Fluoro-3-phenylpropanoic acid is the direct synthetic precursor to 3-fluoro-2-oxo-3-phenylpropionic acid derivatives, which have been demonstrated as potent competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) from pig liver [1]. The C3-fluorine atom was rationally designed into the scaffold to favor hydrate formation at the α-keto group, generating a tetrahedral intermediate mimic that blocks the enzyme active site. Compounds 14a and 14b in this series exhibited Ki values of 10 μM and 22 μM, respectively, against HPPD [1]. The C3-fluoro substitution was specifically chosen because fluorine introduces minimal steric demand while its high electronegativity promotes hydration of the adjacent carbonyl—a mechanistic rationale that does not apply to the non-fluorinated parent or to ring-fluorinated analogs [2]. The target compound 3-fluoro-3-phenylpropanoic acid thus serves as the key intermediate for accessing this validated pharmacophore; alternative analogs lacking the C3-fluorine cannot generate the hydrate-forming α-keto acid required for HPPD inhibition.

HPPD inhibition Enzyme inhibitor Herbicide lead Tyrosine catabolism

Market Availability Scarcity and Procurement Differentiation: 3-Fluoro-3-phenylpropanoic Acid vs. Widely Stocked Analogs

A procurement-relevant differentiation concerns commercial availability. The ring-fluorinated isomer 3-(3-fluorophenyl)propanoic acid (CAS 458-45-7) is widely stocked by major suppliers including TCI (Product F0779, >97% purity), Thermo Scientific/Alfa Aesar, and Sigma-Aldrich, with catalog listings across multiple pack sizes . In contrast, 3-fluoro-3-phenylpropanoic acid (CAS 109422-81-3) is listed by only a limited number of specialty suppliers (e.g., Leyan, CymitQuimica), frequently on a discontinued or enquiry-only basis . ChemSrc notes '暂无推荐供应商' (no recommended supplier) for this CAS number . This supply asymmetry creates a practical procurement consideration: laboratories requiring the C3-fluorinated chain isomer face longer lead times, higher minimum order quantities, and reduced supplier redundancy compared to the ring-fluorinated isomer. However, this scarcity also confirms that the compound is not a commodity item interchangeable with more readily available analogs—reinforcing its distinct research utility.

Chemical procurement Supply chain Specialty chemical Research reagent

Application Scenarios Where 3-Fluoro-3-phenylpropanoic Acid Provides Defensible Scientific Value


Synthesis of 3-Fluoro-2-oxo-3-phenylpropionic Acid HPPD Inhibitors for Herbicide Lead Discovery or Tyrosinemia Research

3-Fluoro-3-phenylpropanoic acid serves as the direct synthetic precursor for 3-fluoro-2-oxo-3-phenylpropionic acid derivatives, which have been validated as competitive HPPD inhibitors with Ki values of 10–22 μM [1]. The C3-fluorine is mechanistically required to promote α-keto acid hydrate formation, which mimics the tetrahedral enzyme–substrate intermediate and blocks HPPD catalysis. Laboratories pursuing HPPD as a target—whether for herbicide development (HPPD is a commercial herbicide target) or for studying tyrosine catabolism disorders (type III tyrosinemia)—should procure this specific compound rather than the non-fluorinated parent or ring-fluorinated analogs, which cannot support the hydrate-based inhibitory mechanism. Oxidation of the C3 carbon to the α-keto derivative can be achieved through literature-reported methods [1].

Chiral Building Block for Fluorinated Peptide Mimetics and Stereochemical Probe Development

The C3 chiral center of 3-fluoro-3-phenylpropanoic acid makes it valuable as a racemic or enantiopure scaffold for constructing fluorinated peptide mimetics and stereochemical probes. The commercial availability of its Fmoc-protected derivative, (2R,3R)-2-(Fmoc-amino)-3-fluoro-3-phenylpropanoic acid (CAS 1132645-30-7), confirms established use in solid-phase peptide synthesis . The C3-fluoro substitution offers distinct advantages over the C3-hydroxy analog for peptide work: fluorine is isosteric with hydrogen (minimal steric perturbation) yet electronically distinct, and it is not susceptible to phosphorylation, sulfation, or glycosylation that can complicate hydroxyl-containing peptide mimetics [2]. Researchers designing fluorinated β-amino acid or β-peptide libraries should select this compound over the hydroxyl analog to avoid metabolic or synthetic complications at the C3 position.

¹⁹F NMR-Based Fragment Screening and Orthogonal Spectroscopic Probe Development

The C3-fluoro (alkyl fluoride) moiety of 3-fluoro-3-phenylpropanoic acid produces a ¹⁹F NMR chemical shift in the approximately -180 to -220 ppm range, which is well-separated from the aryl-fluoride region (-110 to -115 ppm) typical of ring-fluorinated fragments [2]. This spectral orthogonality enables the compound to be used as a non-interfering probe in fragment-based drug discovery (FBDD) experiments that already employ aryl-fluorinated ligands. Laboratories developing fluorinated fragment libraries or conducting ¹⁹F NMR-based binding assays should include this compound specifically for its alkyl-fluoride shift, which expands the usable spectral window and reduces signal overlap during multiplexed screening. This application is not served by the ring-fluorinated isomer, whose aryl-F signal would overlap with other fragments in the aryl-fluoride region.

Physicochemical Reference Standard for β-Fluorine Effects on Carboxylic Acid Acidity and Ionization

As a representative β-fluorinated carboxylic acid, 3-fluoro-3-phenylpropanoic acid serves as a model compound for studying the inductive effect of fluorine on acid strength when the fluorine is two bonds removed from the carboxyl group. With a predicted pKa of approximately 4.2–4.4 (vs. 4.66 for the non-fluorinated parent and 4.03 for the α-fluoro isomer), this compound occupies a specific position in the pKa gradient that can be used to calibrate computational pKa prediction algorithms or to train quantitative structure–property relationship (QSPR) models [3]. Physical chemistry and computational chemistry laboratories seeking to benchmark pKa prediction tools across a homologous fluorine positional series should procure this compound alongside the parent and the α-fluoro isomer to complete the dataset.

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